molecular formula C12H14ClNO2 B1669216 Clomazone CAS No. 81777-89-1

Clomazone

Cat. No.: B1669216
CAS No.: 81777-89-1
M. Wt: 239.70 g/mol
InChI Key: KIEDNEWSYUYDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomazone (chemical formula: C12H14ClNO2) is a pre-emergent herbicide widely used in crops such as soybean, rice, and cotton to control annual grasses and broadleaf weeds . It inhibits the methyl-D-erythritol 4-phosphate (MEP) pathway, disrupting chlorophyll and carotenoid biosynthesis, leading to plant bleaching and growth inhibition . This compound is absorbed primarily via roots and translocated to shoots, where it undergoes oxidative metabolism to form bioactive or detoxified metabolites . Its selectivity in crops like soybean is attributed to differential metabolic rates rather than uptake or translocation differences .

Chemical Reactions Analysis

Clomazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated intermediates.

    Reduction: this compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorobenzyl group.

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, potassium bromate, and ammonium persulfate . Major products formed from these reactions include hydroxylated and dihydroxylated metabolites .

Scientific Research Applications

Herbicidal Applications

1. Crop Protection
Clomazone is primarily used to manage weeds in several crops, including rice, sugarcane, maize, and sorghum. Research indicates that both conventional and microencapsulated formulations of this compound can significantly reduce weed populations while maintaining crop safety. For instance, studies have shown that microencapsulated this compound formulations exhibit lower phytotoxicity and greater selectivity compared to conventional forms, making them suitable for sensitive crops like rice and cassava .

2. Formulation Innovations
The development of advanced formulations such as microencapsulation has enhanced the efficacy and environmental safety of this compound. Microencapsulated this compound (e.g., Gamit 360 CS®) has been particularly effective in reducing pesticide volatility and improving herbicide persistence in soil. This formulation allows for better control over application timing and reduces the risk of off-target effects .

Environmental Impact and Soil Health

1. Dissipation Dynamics
this compound exhibits rapid dissipation in various soil types, particularly clay soils. Studies have demonstrated that its half-life can exceed 195 days under field conditions, influencing its environmental fate and potential accumulation in non-target species . Understanding the dissipation patterns is crucial for developing effective management strategies that minimize environmental risks.

2. Effects on Soil Microbial Communities
Recent research has highlighted the impact of this compound on soil bacterial communities. This compound application has been shown to alter bacterial network structures, reducing connectivity and stability within microbial communities. This disruption can affect essential soil functions such as nutrient cycling and organic matter decomposition . The implications of these changes underscore the need for careful consideration of this compound usage in sustainable agricultural practices.

Case Studies

1. Pilot Studies in Rice Cultivation
A significant case study conducted in Uruguay evaluated the dissipation of this compound under different irrigation treatments in rice fields. The study applied this compound at a rate of 384 g/ha and monitored its fate through water samples collected from experimental plots. Results indicated that flooding timing significantly influenced herbicide persistence, providing valuable insights for rice farmers aiming to optimize yields while minimizing environmental impact .

2. Brazilian Soil Efficiency Study
Another case study explored the efficiency of this compound in Brazilian soils using Artificial Neural Networks for predictive modeling. The findings suggested that this compound's effectiveness varies with soil properties and climatic conditions, emphasizing the importance of localized studies to inform application strategies .

Comparison with Similar Compounds

Clomazone belongs to the isoxazolidinone herbicide class. Key comparisons with structurally or functionally related compounds are detailed below:

This compound vs. 5-Ketothis compound

  • Bioactivation : this compound is bioactivated via oxidation to 5-hydroxythis compound (IV) and subsequently to 5-ketothis compound, the primary herbicidally active metabolite .
  • Activity: 5-Ketothis compound directly inhibits the MEP pathway, causing rapid pigment bleaching. However, its herbicidal activity is lower than this compound in resistant Echinochloa phyllopogon due to reduced uptake or further detoxification .
  • Resistance : Resistant E. phyllopogon plants mitigate 5-ketothis compound toxicity through enhanced hydroxylation (e.g., metabolite III) and dihydroxylation (metabolite XI), reducing its accumulation .

Table 1: Metabolic Pathways of this compound and 5-Ketothis compound

Compound Metabolic Pathway Herbicidal Activity Role in Resistance
This compound Oxidized to 5-hydroxythis compound (IV) Low (pro-herbicide) Parent compound for activation
5-Ketothis compound Direct MEP pathway inhibition High Primary toxic metabolite
Metabolite III Monohydroxylation of isoxazolidinone Non-toxic Detoxification in R plants
Metabolite XI Dihydroxylation of isoxazolidinone Non-toxic Detoxification in R plants

This compound vs. 5-Ethoxythis compound

  • Structure : 5-Ethoxythis compound replaces the hydroxyl group in 5-hydroxythis compound with an ethoxy moiety.
  • Activity : Exhibits herbicidal activity comparable to commercial formulations without requiring bioactivation, suggesting direct MEP pathway inhibition .
  • Utility : Used experimentally to study this compound resistance mechanisms, as it bypasses metabolic activation steps .

This compound vs. Metribuzin and Linuron

  • Mode of Action: Unlike this compound, metribuzin (a triazinone) and linuron (a urea herbicide) inhibit photosynthesis by targeting photosystem II .
  • Synergy: this compound combined with metribuzin or linuron enhances weed control in soybeans.

Table 2: Efficacy and Selectivity in Plants

Plant Species This compound IC50 (μM) 5-Ketothis compound Effect Metabolic Rate (Detoxification)
Soybean 325 (Shoot fresh weight) Tolerant Moderate (3.7 nmol/g metabolites)
Velvetleaf 2 (Shoot fresh weight) Susceptible High (6.1 nmol/g metabolites)
E. phyllopogon (R) ~2× GR50 vs. S Reduced bleaching Rapid hydroxylation

Key Research Findings

Resistance Mechanisms : Resistant E. phyllopogon detoxifies this compound 6–12× faster than susceptible strains via hydroxylation, producing metabolites III and XI . Cytochrome P450 inhibitors (e.g., disulfoton) reverse resistance, confirming oxidative metabolism’s role .

Metabolic Divergence : Soybean tolerates this compound due to slower metabolism, while velvetleaf’s rapid detoxification paradoxically increases susceptibility, likely due to toxic intermediate accumulation .

Market Relevance : this compound’s market is growing at 2.5% CAGR (2021–2026), driven by demand in Asia-Pacific for crops like rice and soybeans .

Biological Activity

Clomazone is a selective herbicide widely used in agricultural practices, particularly for controlling weeds in crops like rice and soybeans. Its biological activity extends beyond herbicidal effects, influencing various biological systems, including aquatic organisms and soil microbial communities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound primarily acts by inhibiting the biosynthesis of carotenoids in plants, leading to chlorosis and eventual death of susceptible weed species. This mechanism is particularly effective against a range of broadleaf and grassy weeds.

Impact on Aquatic Life

Research has shown that this compound affects aquatic organisms, particularly fish. A study on Rhamdia quelen (a species of catfish) revealed significant biochemical changes following exposure to this compound:

  • Acetylcholinesterase (AChE) Inhibition : AChE activity was reduced by up to 47% in the brain and 45% in muscle tissue after 12 hours of exposure to concentrations of 0.5 and 1.0 mg/L. This inhibition can lead to neurotoxic effects in fish .
  • Lipid Peroxidation : Increased levels of thiobarbituric acid reactive substances (TBARS) indicated oxidative stress in liver tissues, suggesting that this compound can induce cellular damage through lipid peroxidation .
  • Recovery : After a recovery period in clean water, TBARS levels returned to control values, indicating some resilience in the fish's physiological responses .

Effects on Soil Microbial Communities

This compound significantly impacts soil microbial communities, altering their composition and stability:

  • Bacterial Community Dynamics : A study demonstrated that this compound treatment reduced the number of bacterial network modules and decreased overall community functions. The average degree of connections among bacterial nodes dropped significantly, indicating disrupted interactions within microbial networks .
  • Fungal Network Changes : Similarly, this compound affected fungal networks by decreasing the number of fungal nodes while increasing network density. This suggests that while some aspects of fungal interactions were enhanced, overall stability was compromised .

Table 1: Summary of this compound's Effects on Aquatic Life and Soil Microbial Communities

Biological SystemParameter MeasuredEffect Observed
Aquatic Life (Fish)AChE ActivityDecreased by up to 47%
TBARS ProductionIncreased under exposure
Recovery after Clean WaterReturned to control levels
Soil Bacterial CommunitiesNetwork ModulesDecreased
Average DegreeReduced
Soil Fungal NetworksNetwork NodesDecreased
Network DensityIncreased

Case Studies

  • Immunoassay Development : An immunoassay was developed to monitor this compound's environmental fate in rice cultivation. This tool allows for rapid detection and has been validated against traditional methods like HPLC, providing insights into herbicide dissipation under various irrigation treatments .
  • Field Studies on Dissipation : In field trials conducted in Uruguay, this compound's persistence was evaluated under different flooding conditions. Results indicated that early flooding significantly influenced the herbicide's degradation rate, highlighting the importance of management practices for minimizing environmental impact .

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate clomazone degradation pathways in soil under varying environmental conditions?

  • Methodology : Conduct soil column studies with controlled variables (e.g., pH, organic matter content, microbial activity). Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites (e.g., 5-hydroxythis compound, hydroxymethylthis compound) over time. Compare degradation rates using kinetic models (e.g., first-order decay). Include sterile controls to distinguish microbial vs. abiotic degradation .
  • Key Data : Reference EPA tolerance tables for baseline residue levels and Codex MRLs (Maximum Residue Limits) to contextualize findings .

Q. What experimental approaches are recommended to assess this compound's leaching potential and groundwater contamination risks?

  • Methodology : Utilize soil adsorption coefficient (Koc) measurements via batch equilibrium experiments. Combine with lysimeter studies to simulate field conditions. Employ EPA-approved water exposure models (e.g., Pesticide Root Zone Model) to predict this compound mobility .
  • Validation : Cross-reference results with EPA screening models for pesticide fate, ensuring alignment with this compound's low soil sorption properties .

Q. How can researchers quantify this compound residues in plant tissues and evaluate phytotoxic effects?

  • Methodology : Extract residues using acetonitrile-based solvents, followed by cleanup with dispersive solid-phase extraction (dSPE). Quantify via gas chromatography (GC) or HPLC with diode-array detection (DAD). For phytotoxicity, measure chlorophyll content (Arnon method) in treated vs. control plants, focusing on metabolite 5-ketothis compound accumulation .

Q. What protocols are effective for studying this compound's interaction with soil organic matter and nanoparticles?

  • Methodology : Use 24-factorial experimental designs to test this compound sorption with alginate nanoparticles. Analyze adsorption isotherms (e.g., Freundlich model) and compare with non-nanoformulated this compound. Characterize nanoparticle-herbicide complexes via FTIR spectroscopy .

Q. How to standardize bioassays for this compound toxicity in non-target aquatic organisms?

  • Methodology : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna 48-hour EC50). Measure endpoints like mortality, growth inhibition, and oxidative stress biomarkers (e.g., glutathione-S-transferase activity). Include 5-ketothis compound in toxicity assessments due to its higher phytotoxicity .

Advanced Research Questions

Q. How can differential oxidative metabolism in this compound-resistant weeds be characterized and quantified?

  • Methodology : Compare resistant (e.g., Echinochloa phyllopogon) and susceptible biotypes using reverse-phase LC-MS/MS in multireaction monitoring (MRM) mode. Quantify hydroxylated metabolites (e.g., monohydroxythis compound) and 5-ketothis compound. Normalize metabolite levels to plant biomass and enzyme activity (e.g., cytochrome P450) .
  • Contradiction Note : Resistant plants show 6–12× higher hydroxylation but lower 5-ketothis compound accumulation, suggesting metabolic detoxification .

Q. What advanced techniques elucidate this compound's conjugation with glutathione (GSH) and its role in detoxification?

  • Methodology : Synthesize GS-clomazone conjugates in vitro (pH 8.5, 25°C) and validate via TLC/HPLC. Use chemical ionization mass spectrometry (CI-MS) to confirm molecular weights (e.g., M+1 = 511 for GS-clomazone). Apply leaf disk assays with thiol inhibitors (e.g., cysteine) to disrupt conjugation and measure chlorophyll recovery .

Q. How can transcriptomic and proteomic approaches identify this compound resistance mechanisms in weeds?

  • Methodology : Perform RNA-seq on resistant vs. susceptible plants to identify upregulated cytochrome P450 genes (e.g., CYP81A subfamily). Validate via qPCR and protein quantification (Western blot). Correlate findings with metabolite profiling to confirm enzyme-metabolite linkages .

Q. What strategies resolve contradictions in this compound's environmental persistence across studies?

  • Methodology : Conduct meta-analyses of half-life data (t1/2) from peer-reviewed studies, stratifying by soil type and climate. Use mixed-effects models to identify confounding variables (e.g., microbial diversity). Replicate divergent experiments under standardized conditions .

Q. How to model this compound's impact on soil microbial communities and nutrient cycling?

  • Methodology : Employ metagenomic sequencing (16S rRNA/ITS) to assess shifts in microbial taxa post-clomazone application. Link to functional assays (e.g., nitrification rates, carbon mineralization). Use network analysis to identify keystone species affected by this compound .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEDNEWSYUYDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CON(C1=O)CC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032355
Record name Clomazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid.
Record name Dimethazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

275 °C, 527 °F
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.192 at 25 °C
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

1.192 at 77 °F
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg
Record name Dimethazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Clear colorless to light brown viscous liquid

CAS No.

81777-89-1
Record name Clomazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81777-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomazone [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570RAC03NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

25 °C, 77 °F
Record name DIMETHAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COMMAND
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1008
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods

Procedure details

One method for production of COMMAND® is disclosed in U.S. Pat. No. 4,405,357. Such preparation includes adding to a stirred solution of 6.3 grams (0.023 mole) of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide in 45 ml of methanol dropwise a solution of 1.5 grams (0.023 mole) KOH (85% pure) in 25 ml methanol. The addition required 15 minutes and the temperature rose from 24 to 32° C. Upon completion of addition the reaction mixture was stirred for 18 hours at ambient temperature. By-product KCl was removed by filtering the mixture. The filtrate was poured into 500 ml of ice-water. The mixture was extracted with two portions of 250 ml each of methylene chloride. The combined extracts were dried with MgSO4 and filtered. Under reduced pressure the filtrate was concentrated to give 5.2 grams of 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone as an oil.
Name
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.